4-Chloro-3,5-difluorocinnamic acid
Overview
Description
4-Chloro-3,5-difluorocinnamic acid is a chemical compound that belongs to the class of cinnamic acid derivatives. It is characterized by the presence of a chloro group at the 4-position and two fluorine atoms at the 3- and 5-positions on the phenyl ring. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. It has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-difluorocinnamic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-difluorocinnamic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-Chloro-3,5-difluorocinnamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-difluorocinnamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-3,5-difluorocinnamic acid include other cinnamic acid derivatives with different substituents on the phenyl ring. Examples include:
Uniqueness
This compound is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(E)-3-(4-chloro-3,5-difluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2O2/c10-9-6(11)3-5(4-7(9)12)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMRFBOVAOGAA-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)Cl)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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